molecular formula C11H12F2O3 B8402593 2-fluoro-4-(4-fluorobutoxy)benzoic Acid

2-fluoro-4-(4-fluorobutoxy)benzoic Acid

Cat. No.: B8402593
M. Wt: 230.21 g/mol
InChI Key: LKWOEXMLVPMLBK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-fluorobutoxy)benzoic acid is a fluorinated benzoic acid derivative with a fluorine atom at the 2-position of the aromatic ring and a 4-fluorobutoxy group at the 4-position. The compound’s structure combines electron-withdrawing fluorine atoms with a flexible alkoxy chain, influencing its physicochemical properties, such as acidity, lipophilicity, and biological activity.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

2-fluoro-4-(4-fluorobutoxy)benzoic acid

InChI

InChI=1S/C11H12F2O3/c12-5-1-2-6-16-8-3-4-9(11(14)15)10(13)7-8/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

LKWOEXMLVPMLBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCF)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Acidity and Electronic Effects

Fluorine substituents significantly lower the pKa of benzoic acid derivatives due to their strong electron-withdrawing inductive effects. For example:

  • Benzoic acid : pKa = 4.20
  • 4-Fluorobenzoic acid : pKa ≈ 3.90 (increased acidity due to para-fluorine) .
  • 4-(4-Fluorophenoxy)benzoic acid: pKa ≈ 3.80 (additional resonance stabilization from the phenoxy group) .

In 2-fluoro-4-(4-fluorobutoxy)benzoic acid, the 2-fluoro and 4-fluorobutoxy groups synergistically enhance acidity (estimated pKa ≈ 3.70). The fluorobutoxy chain introduces further electron withdrawal, though its inductive effect is weaker compared to direct aromatic fluorination .

Lipophilicity and Extraction Efficiency

Lipophilicity (logP) and extraction rates correlate with substituent hydrophobicity. shows that benzoic acid derivatives with higher distribution coefficients (m) are extracted more efficiently:

  • Benzoic acid : logP = 1.87, high extraction rate (>98% in 5 minutes) .
  • 4-Fluorobenzoic acid : logP ≈ 2.10, faster extraction than acetic acid due to increased m .
  • 4-(4-Fluorophenoxy)benzoic acid: logP ≈ 3.50, combining fluorination and a hydrophobic phenoxy group .

For this compound, the fluorobutoxy chain likely increases logP (estimated ≈3.80), enhancing membrane phase solubility and extraction efficiency compared to simpler analogs .

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models highlight the role of molecular connectivity indices (0JA, 1JA) in predicting acute toxicity (LD50) for benzoic acid derivatives . Key observations:

  • Higher branching and fluorine content increase toxicity parameters.
  • Cross-factor JB (0JA × 1JA) correlates with acute toxicity in mice .

The target compound’s fluorobutoxy chain may elevate JB values, suggesting higher toxicity compared to non-fluorinated alkoxy analogs. However, specific LD50 data are unavailable in the evidence.

Comparative Data Table

Compound Substituent pKa (estimated) logP (estimated) Extraction Rate (m value) Toxicity (LD50)
Benzoic acid -H 4.20 1.87 High Moderate
4-Fluorobenzoic acid 4-F ~3.90 ~2.10 Higher Higher
4-(4-Fluorophenoxy)benzoic acid 4-(4-F-C6H4O) ~3.80 ~3.50 Very High Data needed
This compound 2-F, 4-(4-F-C4H8O) ~3.70 ~3.80 Extremely High Potentially Higher

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